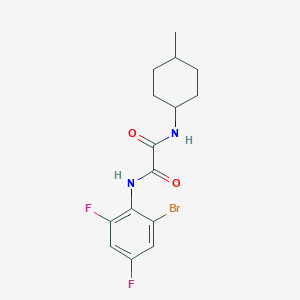![molecular formula C17H15F3N2O4 B4398419 N-[2-isopropoxy-5-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B4398419.png)
N-[2-isopropoxy-5-(trifluoromethyl)phenyl]-2-nitrobenzamide
描述
N-[2-isopropoxy-5-(trifluoromethyl)phenyl]-2-nitrobenzamide, also known as ML188, is a small molecule inhibitor that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action and exhibits promising results in various biochemical and physiological assays.
作用机制
N-[2-isopropoxy-5-(trifluoromethyl)phenyl]-2-nitrobenzamide inhibits the activity of PPT1 by binding to a specific pocket in the enzyme, which prevents its interaction with other proteins and substrates. PPT1 is a critical regulator of lysosomal function and autophagy, which are important cellular processes involved in the degradation and recycling of cellular components. By inhibiting PPT1, this compound disrupts these processes, leading to the accumulation of damaged proteins and organelles, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cellular and animal models. Inhibition of PPT1 by this compound leads to the accumulation of autophagosomes and lysosomes, which can be visualized using fluorescent microscopy. This compound has also been shown to increase the levels of certain lysosomal enzymes, such as cathepsin D, which are involved in the degradation of intracellular components. In animal models, this compound has been shown to have neuroprotective effects, reducing the accumulation of amyloid-beta and alpha-synuclein, which are associated with Alzheimer's disease and Parkinson's disease, respectively.
实验室实验的优点和局限性
N-[2-isopropoxy-5-(trifluoromethyl)phenyl]-2-nitrobenzamide has several advantages for lab experiments, including its high potency and selectivity for PPT1, which allows for specific inhibition of this enzyme without affecting other cellular processes. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions, which can make it challenging to work with in certain assays.
未来方向
N-[2-isopropoxy-5-(trifluoromethyl)phenyl]-2-nitrobenzamide has several potential future directions for scientific research. One direction is to further elucidate the molecular mechanisms underlying its neuroprotective effects in animal models of neurodegenerative diseases. Another direction is to explore its potential applications in cancer biology, as PPT1 has been shown to play a role in tumor growth and metastasis. Additionally, this compound could be further optimized to improve its pharmacokinetic properties, such as solubility and bioavailability, which could enhance its potential as a therapeutic agent. Finally, this compound could be used as a tool compound to study the role of PPT1 in various cellular processes and diseases.
科学研究应用
N-[2-isopropoxy-5-(trifluoromethyl)phenyl]-2-nitrobenzamide has been studied for its potential applications in various scientific research fields, including cancer biology, neuroscience, and infectious diseases. This compound has been shown to inhibit the activity of a specific protein called PPT1, which plays a critical role in the regulation of lysosomal function and autophagy. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have antiviral activity against several viruses, including Zika virus and Dengue virus.
属性
IUPAC Name |
2-nitro-N-[2-propan-2-yloxy-5-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O4/c1-10(2)26-15-8-7-11(17(18,19)20)9-13(15)21-16(23)12-5-3-4-6-14(12)22(24)25/h3-10H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDLGZKQHGHGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4398341.png)
![1-benzyl-4-[(2-chlorobenzyl)sulfonyl]piperazine](/img/structure/B4398349.png)
![5-[4-(3-chloro-4-methylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4398350.png)
![2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]ethanol](/img/structure/B4398352.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4398357.png)
![ethyl 4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)-1-piperazinecarboxylate](/img/structure/B4398364.png)
![benzyl [1-(cyclohexylcarbonyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4398371.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4398388.png)
![N-(2-{[2-(2-chlorophenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide](/img/structure/B4398393.png)
![ethyl 1-(2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylate](/img/structure/B4398396.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4398400.png)

![1-allyl-2-[(phenylthio)methyl]-1H-benzimidazole](/img/structure/B4398433.png)
![4-({1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4398444.png)